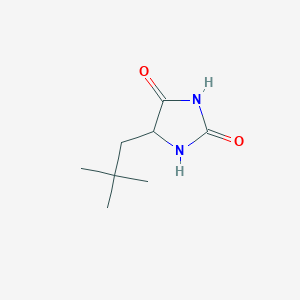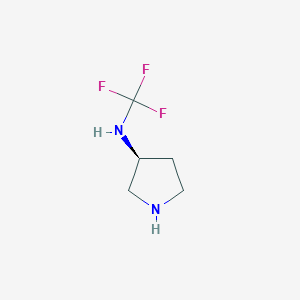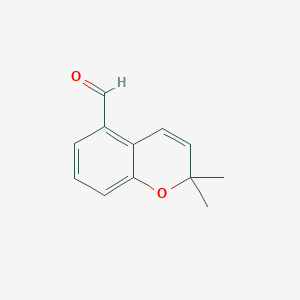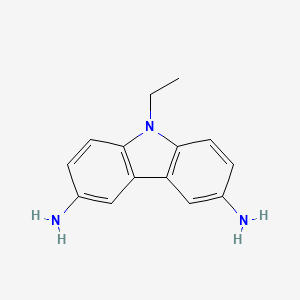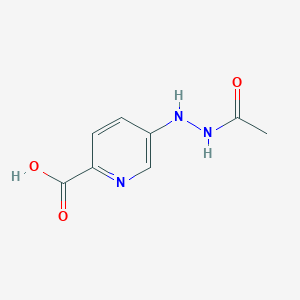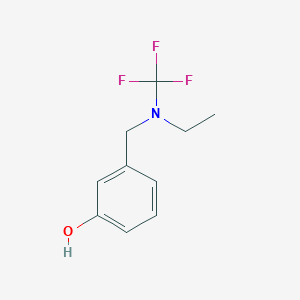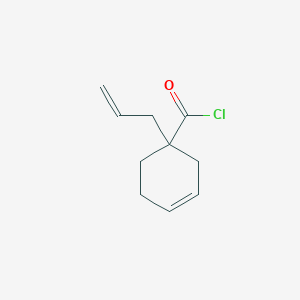![molecular formula C7H5NO2 B13949551 [1,2]Dioxino[4,3-c]pyridine CAS No. 329711-74-2](/img/structure/B13949551.png)
[1,2]Dioxino[4,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2]Dioxino[4,3-c]pyridine is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a dioxin ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,2]Dioxino[4,3-c]pyridine typically involves cyclization reactions where appropriate precursors are subjected to specific conditions to form the fused ring system. One common method involves the reaction of pentafluoropyridine with pyrocatechol in the presence of cesium carbonate in DMSO solvent, leading to the formation of the desired dioxino-pyridine structure .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: [1,2]Dioxino[4,3-c]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Manganese dioxide in solvents like chloroform.
Substitution: Cesium carbonate in DMSO for nucleophilic substitutions.
Major Products:
Oxidation Products: Lactones and carbaldehydes.
Substitution Products: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
[1,2]Dioxino[4,3-c]pyridine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of [1,2]Dioxino[4,3-c]pyridine in biological systems involves its interaction with molecular targets such as enzymes and receptors. For instance, derivatives of this compound have shown antibacterial activity by disrupting bacterial cell walls and interfering with essential metabolic pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
Pyridoxine Derivatives: Compounds like 6-hydroxymethylpyridoxine share structural similarities and are used in similar applications.
Dioxin-like Compounds: Polychlorinated dibenzo-p-dioxins (PCDD) and polychlorinated dibenzofurans (PCDF) have similar dioxin rings but differ significantly in their toxicity and environmental impact.
Uniqueness: [1,2]Dioxino[4,3-c]pyridine stands out due to its unique fused ring system, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo specific oxidation and substitution reactions makes it a valuable compound in synthetic organic chemistry.
Propiedades
Número CAS |
329711-74-2 |
|---|---|
Fórmula molecular |
C7H5NO2 |
Peso molecular |
135.12 g/mol |
Nombre IUPAC |
[1,2]dioxino[4,3-c]pyridine |
InChI |
InChI=1S/C7H5NO2/c1-3-8-5-6-2-4-9-10-7(1)6/h1-5H |
Clave InChI |
NVVMDHPPJYKNCG-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=C1OOC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



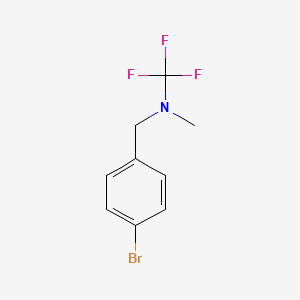

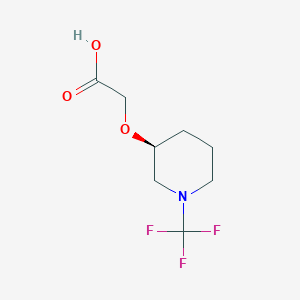
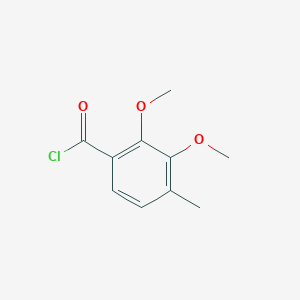

![N-[2-(ethyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-phenylacetamide](/img/structure/B13949499.png)
